Muscarinic Receptor Binding Affinity: R-Enantiomer Esters Show 25-Fold to 190-Fold Higher Potency than S-Counterparts
In a direct comparative study of enantiomeric 3-quinuclidinol esters, esters derived from (R)-3-quinuclidinol exhibited dramatically higher affinity for M1 and M2 muscarinic acetylcholine receptor subpopulations compared to their S-counterparts. The difference was most pronounced in the [³H]QNB binding assay: (R)-QNB (the benzilate ester of (R)-3-quinuclidinol) was 25-fold more potent than (S)-QNB, while (R)-QNX (the xanthene-9-carboxylate ester) was 190-fold more potent than (S)-QNX [1].
| Evidence Dimension | Muscarinic receptor binding potency (fold difference) |
|---|---|
| Target Compound Data | (R)-QNB: 25-fold more potent than S-enantiomer; (R)-QNX: 190-fold more potent than S-enantiomer |
| Comparator Or Baseline | (S)-QNB and (S)-QNX (S-enantiomer esters) as baseline reference |
| Quantified Difference | 25-fold difference for QNB; 190-fold difference for QNX |
| Conditions | [³H]QNB competitive binding assay against M1 and M2 muscarinic acetylcholine receptor subtypes |
Why This Matters
This 25- to 190-fold potency differential is clinically meaningful: procurement of enantiopure (R)-3-quinuclidinol ensures that downstream drug candidates achieve therapeutic receptor occupancy at substantially lower doses than racemic or S-enantiomer alternatives.
- [1] Rzeszotarski WJ, McPherson DW, Ferkany JW, Kinnier WJ, Noronha-Blob L, Kirkien-Rzeszotarska A. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. J Med Chem. 1988;31(8):1463-1466. doi:10.1021/jm00402a035 View Source
